molecular formula C19H12Cl2 B14612914 9-Chloro-9-(4-chlorophenyl)-9H-fluorene CAS No. 60252-98-4

9-Chloro-9-(4-chlorophenyl)-9H-fluorene

Cat. No.: B14612914
CAS No.: 60252-98-4
M. Wt: 311.2 g/mol
InChI Key: SERSCISHRDGTKM-UHFFFAOYSA-N
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Description

9-Chloro-9-(4-chlorophenyl)-9H-fluorene is a halogenated fluorene derivative characterized by a chlorine atom at the 9-position of the fluorene core and a 4-chlorophenyl substituent.

Properties

CAS No.

60252-98-4

Molecular Formula

C19H12Cl2

Molecular Weight

311.2 g/mol

IUPAC Name

9-chloro-9-(4-chlorophenyl)fluorene

InChI

InChI=1S/C19H12Cl2/c20-14-11-9-13(10-12-14)19(21)17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H

InChI Key

SERSCISHRDGTKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-9-(4-chlorophenyl)-9H-fluorene typically involves the chlorination of 9-phenylfluorene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient chlorination. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Chloro-9-(4-chlorophenyl)-9H-fluorene can undergo oxidation reactions to form corresponding fluorenone derivatives.

    Reduction: Reduction of this compound can lead to the formation of 9-chloro-9-(4-chlorophenyl)fluorene derivatives with reduced aromaticity.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents such as nitro or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or alkyl halides for alkylation are employed.

Major Products Formed:

    Oxidation: Fluorenone derivatives.

    Reduction: Reduced fluorene derivatives.

    Substitution: Various substituted fluorenes depending on the reagents used.

Scientific Research Applications

Chemistry: In organic chemistry, 9-Chloro-9-(4-chlorophenyl)-9H-fluorene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: While not extensively studied in biological systems, derivatives of this compound may have potential as bioactive molecules, particularly in the development of new pharmaceuticals.

Medicine: Research into the medicinal applications of this compound is ongoing. Its derivatives could serve as lead compounds for the development of drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its properties make it suitable for applications in electronic devices.

Mechanism of Action

The mechanism of action of 9-Chloro-9-(4-chlorophenyl)-9H-fluorene involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms in the compound can form halogen bonds with target molecules, influencing their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 9-Chloro-9-(4-chlorophenyl)-9H-fluorene with structurally related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications References
This compound C₁₉H₁₂Cl₂ - Cl at C9
- 4-Cl-phenyl at C9
Hypothesized high reactivity due to dual electron-withdrawing Cl groups; potential use in cross-coupling reactions. Extrapolated
2-Bromo-9-(4-chlorophenyl)-9-phenyl-9H-fluorene C₂₅H₁₆BrCl - Br at C2
- 4-Cl-phenyl and phenyl at C9
Enhanced steric hindrance; bromine enables Suzuki-Miyaura coupling. Used in materials science.
9-(3-Chlorophenyl)-9H-fluorene C₁₉H₁₃Cl - Cl at C3 of phenyl group Meta-substitution reduces conjugation efficiency compared to para-substituted analogs.
4-Fluoro-9H-fluorene C₁₃H₉F - F at C4 Fluorine’s electronegativity enhances stability; used in optoelectronic materials.
9H-Fluorene-9-carbonyl chloride C₁₄H₉ClO - COCl at C9 High reactivity toward nucleophiles (amines, alcohols); precursor for amide/ester synthesis.
Bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate C₂₅H₁₆Cl₂N₂O₈S₂ - 4-Cl-phenyl, hydroxyimino, sulfonate groups Enhanced solubility in polar solvents; potential antimicrobial/anticancer applications.

Reactivity and Electronic Effects

  • Electron-Withdrawing Effects: The dual chlorine substituents in this compound likely increase electrophilicity at the fluorene core, making it more reactive in substitution reactions compared to mono-halogenated derivatives like 9-(3-chlorophenyl)-9H-fluorene .
  • Steric Considerations : Bulky substituents (e.g., phenyl groups in 2-Bromo-9-(4-chlorophenyl)-9-phenyl-9H-fluorene) hinder reactivity at the C9 position, whereas smaller halogens (e.g., F in 4-Fluoro-9H-fluorene) minimize steric effects .
  • Functional Group Diversity : Sulfonate and carbonyl groups (e.g., in bis(4-chlorophenyl) disulfonate and 9H-fluorene-9-carbonyl chloride) expand application scope by enabling solubility in polar media or participation in condensation reactions .

Research Findings and Key Insights

Spectroscopic and Computational Data

  • NMR Trends : Chlorine substituents in para positions (e.g., 4-Chloro-2-fluoro-9H-fluoren-9-one) cause distinct deshielding effects in ¹H NMR, aiding structural characterization .
  • DFT Calculations : Studies on acetylated fluorenes demonstrate that kinetic control dominates product formation, a principle applicable to predicting reaction pathways for this compound .

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